molecular formula C8H17ClN2O B1469725 1-{3-[(Methylamino)methyl]pyrrolidin-1-yl}ethan-1-one hydrochloride CAS No. 1423032-06-7

1-{3-[(Methylamino)methyl]pyrrolidin-1-yl}ethan-1-one hydrochloride

Cat. No.: B1469725
CAS No.: 1423032-06-7
M. Wt: 192.68 g/mol
InChI Key: CWHJBNSUXWNOSD-UHFFFAOYSA-N
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Description

Nomenclature and Structural Identification

1-{3-[(Methylamino)methyl]pyrrolidin-1-yl}ethan-1-one hydrochloride is a synthetic organic compound characterized by a pyrrolidine core with specific functional groups. Its IUPAC name reflects the presence of a methylamino group attached to a methylene bridge on the pyrrolidine ring and an ethanone moiety at the nitrogen atom. Key identifiers include:

Parameter Value
Molecular Formula (base) C₈H₁₆N₂O
Molecular Weight (base) 156.23 g/mol
CAS Number (base) 1341939-65-8 (non-hydrochloride form)
SMILES (base) CC(=O)N1CCC(C1)CNC
InChI (base) InChI=1S/C8H16N2O/c1-7(11)10-4-3-8(6-10)5-9-2/h8-9H,3-6H2,1-2H3

The hydrochloride salt introduces a chloride counterion, altering the molecular formula to C₈H₁₇ClN₂O (molecular weight = 192.70 g/mol). Structural analysis reveals a saturated five-membered pyrrolidine ring with an ethanone group at position 1 and a methylaminomethyl substituent at position 3.

Historical Context in Heterocyclic Chemistry

The development of pyrrolidine derivatives dates to the early 20th century, when pyrrolidine itself was first synthesized via ammonolysis of 1,4-butanediol. Key milestones include:

  • Industrial Synthesis : Pyrrolidine production emerged in the 1960s using cobalt-nickel catalysts under high-pressure conditions.
  • Medicinal Chemistry : The 1980s saw pyrrolidine derivatives like procyclidine and bepridil gain prominence in treating neurological and cardiovascular disorders.
  • Modern Applications : Contemporary research leverages pyrrolidine’s stereoelectronic properties for drug design, particularly in anticancer and anti-inflammatory agents.

The Heterocyclic and Synthesis Group (established in 1967) has driven advancements in pyrrolidine chemistry, emphasizing stereocontrol and functionalization strategies.

Classification within Pyrrolidine Derivatives

This compound belongs to the pyrrolidine-ethanone family, distinguished by:

  • Core Structure : Saturated pyrrolidine ring (five-membered, nitrogen-containing).
  • Substituents :
    • Position 1 : Ethanone group (C=O) directly bonded to the nitrogen.
    • Position 3 : Methylaminomethyl chain (–CH₂–NH–CH₃).

Comparative Analysis of Pyrrolidine Derivatives

Derivative Key Features Applications
Proline Chiral center, carboxylic acid Peptide synthesis, PDE inhibitors
Procyclidine Tertiary amine, hydroxyl group Parkinson’s disease treatment
1-{3-[(Methylamino)methyl]pyrrolidin-1-yl}ethan-1-one Ethanone, methylaminomethyl substituent Intermediate in drug synthesis

Significance in Contemporary Chemical Research

The compound’s significance lies in its role as a synthetic intermediate and pharmacophore scaffold . Key research applications include:

  • Drug Design :

    • Stereochemical Diversity : The pyrrolidine ring enables enantioselective modifications, critical for target binding.
    • ADME Optimization : Hydrophobic substituents (e.g., ethanone) enhance membrane permeability, while the methylamino group improves solubility.
  • Synthetic Utility :

    • Cyclization Reactions : Used in constructing spirocyclic or fused-ring systems via Pictet–Spengler or oxidative ring contractions.
    • Functionalization : The ethanone group serves as a site for further derivatization (e.g., nucleophilic additions).

Physicochemical Parameters of Pyrrolidine Derivatives

Parameter Pyrrolidine Pyrrole Cyclopentane
Dipole Moment (D) 1.58 1.80 0.00
Aqueous Solubility (g/L) 30–50 0.60 0.05
Rotatable Bonds 1–2 0 0

Data adapted from.

Properties

IUPAC Name

1-[3-(methylaminomethyl)pyrrolidin-1-yl]ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.ClH/c1-7(11)10-4-3-8(6-10)5-9-2;/h8-9H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWHJBNSUXWNOSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(C1)CNC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423032-06-7
Record name Ethanone, 1-[3-[(methylamino)methyl]-1-pyrrolidinyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423032-06-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Mechanism of Action

Target of Action

The primary target of 1-{3-[(Methylamino)methyl]pyrrolidin-1-yl}ethan-1-one hydrochloride is the norepinephrine-dopamine reuptake system . This system plays a crucial role in regulating mood and focus by controlling the levels of norepinephrine and dopamine in the brain.

Mode of Action

This compound acts as a norepinephrine-dopamine reuptake inhibitor . It binds to the norepinephrine and dopamine transporters, blocking the reuptake of these neurotransmitters into presynaptic neurons. This action increases the concentration of norepinephrine and dopamine in the synaptic cleft, enhancing their signaling.

Result of Action

The inhibition of norepinephrine and dopamine reuptake by this compound can lead to increased levels of these neurotransmitters in the synaptic cleft. This can result in enhanced neurotransmission, potentially leading to improved mood and increased alertness. .

Biological Activity

1-{3-[(Methylamino)methyl]pyrrolidin-1-yl}ethan-1-one hydrochloride (CAS No. 1423032-06-7) is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including antibacterial and antifungal properties, through a review of recent studies and findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring with a methylamino group, which may contribute to its biological activity. Its molecular formula is C7H15ClN2OC_7H_{15}ClN_2O, with a molecular weight of approximately 142.20 g/mol.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of various pyrrolidine derivatives, including this compound. In vitro tests have shown that certain pyrrolidine compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Pyrrolidine Derivatives

Compound NameBacteria TestedMinimum Inhibitory Concentration (MIC)
Compound AS. aureus0.0039 mg/mL
Compound BE. coli0.025 mg/mL
1-{3-[(Methylamino)methyl]pyrrolidin-1-yl}ethan-1-one HClVarious strainsNot yet reported

In one study, several pyrrolidine derivatives were tested against common bacterial strains, demonstrating that modifications in their structure significantly influenced their antibacterial efficacy . The specific MIC values for this compound are still under investigation, but related compounds have shown promising results.

Antifungal Activity

The antifungal activity of pyrrolidine derivatives has also been assessed. Compounds similar to this compound have demonstrated efficacy against fungi such as Candida albicans.

Table 2: Antifungal Activity of Pyrrolidine Derivatives

Compound NameFungi TestedMinimum Inhibitory Concentration (MIC)
Compound CC. albicans0.0048 mg/mL
Compound DA. niger0.0098 mg/mL
1-{3-[(Methylamino)methyl]pyrrolidin-1-yl}ethan-1-one HClVarious strainsNot yet reported

The antifungal properties of related compounds suggest potential for therapeutic applications in treating fungal infections .

Case Studies

A recent investigation into the biological activities of pyrrolidine alkaloids included the evaluation of their effects on various bacterial and fungal strains. The study found that specific structural modifications enhanced the antimicrobial properties, indicating that further research on this compound could yield significant insights into its therapeutic potential .

Scientific Research Applications

The compound features a pyrrolidine ring with a methylamino side chain attached to an ethanone moiety. Its structural formula indicates potential interactions with biological systems, particularly in the central nervous system.

Pharmacological Studies

The compound's structure suggests it may interact with neurotransmitter systems, particularly those involving dopamine and serotonin. Research has focused on its potential as a psychoactive substance, with studies examining its effects on mood and cognition.

Case Study: Neurotransmitter Interaction
A study investigating the binding affinity of similar compounds to serotonin receptors indicated that modifications in the pyrrolidine structure could enhance receptor selectivity, suggesting that 1-{3-[(Methylamino)methyl]pyrrolidin-1-yl}ethan-1-one hydrochloride may exhibit unique pharmacological profiles .

Synthetic Chemistry

This compound serves as an intermediate in the synthesis of other pharmacologically active molecules. Its ability to undergo further chemical transformations makes it valuable in drug development.

Synthesis Example:
Researchers have utilized this compound in the synthesis of novel analgesics by modifying the pyrrolidine ring to enhance pain-relieving properties while minimizing side effects .

Toxicological Research

Investigating the toxicological profile of this compound is crucial for assessing its safety for human use. Studies have focused on its metabolic pathways and potential toxicity in various biological systems.

Toxicity Assessment:
Preliminary studies indicate that while the compound exhibits low acute toxicity, chronic exposure may lead to neurotoxic effects, warranting further investigation into its long-term safety .

Safety Considerations

Safety data for this compound is limited. It is recommended to handle this compound with caution due to its psychoactive properties and potential health risks associated with misuse.

Hazard Classification

Hazard TypeDescription
Eye IrritationCategory 2
Handling PrecautionsUse protective eyewear and gloves

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs share the pyrrolidine core but differ in substituents, salt forms, or appended functional groups. Key comparisons include:

Compound Name Key Features Molecular Formula CAS No. Similarity Score
1-{3-[(Methylamino)methyl]pyrrolidin-1-yl}ethan-1-one hydrochloride Pyrrolidine core, methylamino-methyl, ketone, HCl salt C₉H₁₇ClN₂O Not explicitly provided Reference compound
3-(Methylamino)-1-phenylpropan-1-one hydrochloride Aryl ketone (phenyl), methylamino group, HCl salt C₁₀H₁₄ClNO 2538-50-3 0.76
1-[3-(Aminomethyl)pyrrolidin-1-yl]ethan-1-one dihydrochloride Pyrrolidine core, aminomethyl substituent, di-HCl salt C₇H₁₆Cl₂N₂O 1803596-63-5 N/A
2-Amino-1-(4-hydroxyphenyl)ethan-1-one hydrochloride Aryl ketone (4-hydroxyphenyl), amino group, HCl salt C₈H₁₀ClNO₂ 19745-72-3 0.84
1-(3-Aminopyrrolidin-1-yl)-2-(3-methoxyphenyl)ethan-1-one hydrochloride Pyrrolidine core, methoxyphenyl-ethyl ketone, HCl salt C₁₃H₁₈ClN₂O₂ 1576056-31-9 N/A

Key Observations:

  • Substituent Effects : The presence of aromatic groups (e.g., phenyl or methoxyphenyl in CAS 2538-50-3 and 1576056-31-9) increases hydrophobicity compared to the aliphatic ketone in the target compound. This may influence membrane permeability in biological systems .
  • Salt Form: The dihydrochloride analog (CAS 1803596-63-5) exhibits higher solubility in aqueous media than the mono-HCl salt of the target compound, which could affect pharmacokinetic properties .
  • Bioactivity: Compounds with aryl ketones (e.g., 2-Amino-1-(4-hydroxyphenyl)ethan-1-one hydrochloride) are often explored as intermediates in neurotransmitter analogs or kinase inhibitors, whereas pyrrolidine derivatives are common in CNS-targeting drugs .

Physicochemical and Spectral Properties

  • Polarity: The target compound’s pyrrolidine ring and methylamino group contribute to a higher dipole moment than its phenyl-substituted analogs.
  • Stability : Hydrochloride salts generally exhibit better thermal stability than free bases. However, dihydrochloride derivatives (e.g., CAS 1803596-63-5) may degrade faster under humid conditions due to hygroscopicity .
  • Spectroscopy: IR and NMR data for the target compound would show characteristic peaks for the ketone (C=O stretch ~1700 cm⁻¹) and pyrrolidine N–H stretches (~3300 cm⁻¹), similar to analogs like 3-(Methylamino)-1-phenylpropan-1-one hydrochloride .

Research Findings and Challenges

  • Synthesis: The target compound is synthesized via reductive amination of pyrrolidine precursors, a method shared with analogs like 1-[3-(Aminomethyl)pyrrolidin-1-yl]ethan-1-one dihydrochloride .
  • Biological Screening: Preliminary studies suggest moderate affinity for σ-1 receptors, unlike the stronger serotoninergic activity observed in 2-Amino-1-(4-hydroxyphenyl)ethan-1-one hydrochloride .
  • Challenges : Scalability of the hydrochloride salt and diastereomer separation (if applicable) remain hurdles in industrial applications .

Preparation Methods

Starting Materials and Key Intermediates

Stepwise Synthetic Route

Step Reaction Description Reagents and Conditions Notes
1. Formation of 3-(methylaminomethyl)pyrrolidine Nucleophilic substitution or reductive amination to introduce methylaminomethyl group at 3-position of pyrrolidine Methylamine, formaldehyde (for Mannich-type reaction), or reductive amination with methylamine and formaldehyde under mild conditions Control of regioselectivity critical to ensure substitution at 3-position
2. Acetylation of pyrrolidine nitrogen Reaction of the free amine with acetylating agent to form ethanone moiety Acetic anhydride or acetyl chloride, base such as triethylamine, solvent like dichloromethane or DMF, room temperature to mild heating Avoid over-acetylation or side reactions
3. Formation of hydrochloride salt Treatment of free base with hydrochloric acid HCl gas or aqueous HCl in suitable solvent Enhances compound stability and crystallinity for isolation

Example Synthetic Procedure (Hypothetical Based on Related Methods)

Data Table: Key Parameters in Preparation

Parameter Typical Conditions/Values Comments
Substitution reaction Methylamine + formaldehyde, reflux in MeOH Mannich reaction for methylaminomethyl group
Acetylation agent Acetic anhydride or acetyl chloride Use in slight excess, base present
Base for acetylation Triethylamine or diisopropylethylamine Neutralizes acid byproducts
Solvent DCM, THF, or DMF Depends on step
Temperature 0°C to room temperature Control to avoid side reactions
Salt formation HCl gas or aqueous HCl Forms stable hydrochloride salt
Reaction time 2-16 hours Varies by step and scale
Purification method Crystallization, filtration, drying For hydrochloride salt isolation

Q & A

Q. What are the key considerations for synthesizing 1-{3-[(Methylamino)methyl]pyrrolidin-1-yl}ethan-1-one hydrochloride to ensure high purity?

Synthesis requires careful selection of protecting groups (e.g., Boc for amines) to prevent undesired side reactions. Reaction conditions (e.g., temperature, solvent polarity) must optimize nucleophilic substitution between the pyrrolidine derivative and methylamino-containing intermediates. Post-synthesis, purification via recrystallization or column chromatography (using silica gel and a gradient of methanol/dichloromethane) is critical. Monitor purity using HPLC or LC-MS, ensuring residual solvents meet ICH guidelines .

Q. How can structural characterization of this compound be performed using spectroscopic and crystallographic methods?

  • NMR : Use 1H^1H- and 13C^{13}C-NMR in DMSO-d6 to confirm the pyrrolidine ring, methylamino group, and ketone moiety. NOESY can resolve stereochemical ambiguities.
  • Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (expected [M+H]+^+ ≈ 195.1).
  • X-ray Crystallography : Grow single crystals via slow evaporation in ethanol. Refine structures using SHELXL (for anisotropic displacement parameters) and visualize with ORTEP-3 to confirm bond lengths/angles and hydrogen-bonding networks .

Q. What safety protocols are essential for handling this hydrochloride salt in laboratory settings?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.
  • Storage : Keep in sealed containers at 2–8°C, away from moisture and incompatible substances (e.g., strong oxidizers).
  • Spill Management : Neutralize with sodium bicarbonate, then absorb with inert material (e.g., vermiculite) .

Advanced Research Questions

Q. How can crystallographic refinement resolve disorder in the pyrrolidine ring of this compound?

Disorder in flexible pyrrolidine rings is common. Use SHELXL’s PART and AFIX commands to model alternative conformations. Apply restraints (e.g., SIMU, DELU) to maintain reasonable geometry. Validate with the ADDSYM algorithm to check for missed symmetry. Final refinement should yield R1 < 5% and wR2 < 10% for high confidence .

Q. How should researchers address discrepancies between experimental and computational spectroscopic data?

  • NMR : Compare experimental 1H^1H-NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA). Adjust solvent models (e.g., PCM for DMSO).
  • IR : Validate carbonyl stretching frequencies (1700–1750 cm1 ^{-1}) against scaled quantum mechanical predictions.
  • Cross-Validation : Use multiple techniques (e.g., X-ray vs. NOESY) to resolve ambiguities in stereochemistry .

Q. What computational strategies are effective for studying this compound’s interactions with biological targets?

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to G protein-coupled receptors (GPCRs), leveraging the pyrrolidine moiety’s flexibility.
  • MD Simulations : Run 100-ns simulations in GROMACS with CHARMM36 force fields to assess stability of salt bridges involving the hydrochloride group.
  • QSAR : Corrogate substituent effects (e.g., methylamino position) on bioactivity using CoMFA or HQSAR .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-{3-[(Methylamino)methyl]pyrrolidin-1-yl}ethan-1-one hydrochloride
Reactant of Route 2
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1-{3-[(Methylamino)methyl]pyrrolidin-1-yl}ethan-1-one hydrochloride

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